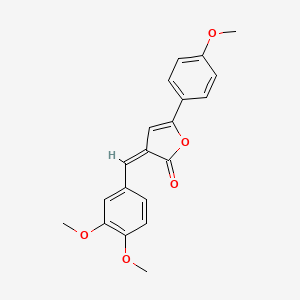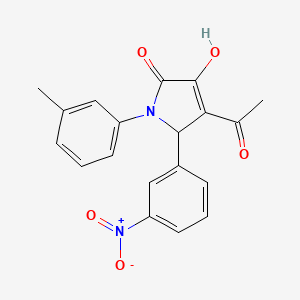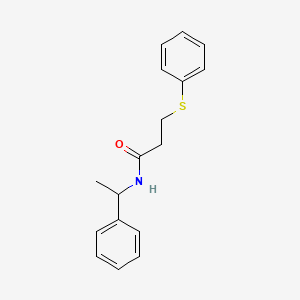
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, also known as DMF, is a synthetic compound that belongs to the family of furanones. It has been widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and food industries.
Applications De Recherche Scientifique
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been studied for its potential applications in various fields, such as cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of the p53 pathway. In neuroprotection, this compound has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases. In antimicrobial activity, this compound has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone is not fully understood, but it is believed to involve the modulation of various signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, the Nrf2 pathway, and the p53 pathway. This compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes, and inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as antioxidant, anti-inflammatory, and immunomodulatory effects. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species and lipid peroxidation. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. This compound has been shown to modulate the activity of immune cells, such as T cells and B cells, and enhance the immune response against pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has several advantages for lab experiments, such as its stability, solubility, and low toxicity. This compound can be easily synthesized and purified, and it has a long shelf life. This compound is also soluble in various solvents, such as ethanol, methanol, and dimethyl sulfoxide, which makes it easy to use in different assays. However, this compound has some limitations for lab experiments, such as its high cost and limited availability. This compound is also sensitive to light and air, which can affect its stability and purity.
Orientations Futures
There are several future directions for the research on 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, such as the development of new synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. The development of new synthesis methods can improve the yield and purity of this compound and reduce its cost. The investigation of its potential applications in other fields, such as agriculture and food industries, can expand its use and benefits. The elucidation of its mechanism of action can provide insights into its therapeutic potential and facilitate the development of new drugs based on this compound.
Méthodes De Synthèse
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone can be synthesized through various methods, including the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base catalyst. The reaction can be carried out in different solvents, such as ethanol, methanol, or acetic acid, at different temperatures and pressures. The yield and purity of this compound can be improved by optimizing the reaction conditions.
Propriétés
IUPAC Name |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-22-16-7-5-14(6-8-16)18-12-15(20(21)25-18)10-13-4-9-17(23-2)19(11-13)24-3/h4-12H,1-3H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDSSSEAMNNCT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3)OC)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4971668.png)
![1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4971671.png)
![3-[1-(2,3-dichlorobenzyl)-2-piperidinyl]pyridine](/img/structure/B4971673.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971678.png)

![ethyl 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4971706.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(3-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4971719.png)
![8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline](/img/structure/B4971738.png)
![4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4971746.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4971751.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4971754.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B4971759.png)

